Cas no 5805-30-1 (2-(2-phenylethyl)-1H-benzimidazole)

2-(2-phenylethyl)-1H-benzimidazole 化学的及び物理的性質
名前と識別子
-
- 2-Phenethyl-1H-benzo[d]imidazole
- 2-(2-phenylethyl)-1H-benzimidazole
- 2-(2-phenylethyl)-1H-1,3-benzodiazole
- 2-(2-phenylethyl)benzimidazole
- 2-phenethyl-1H-benzimidazole
- 2-Phenethyl-1H-benzoimidazole
- AC1L6F0F
- Enamine_001443
- NSC155571
- SureCN784574
- SMR000289653
- NSC-155571
- BMLOBNVUJHKONU-UHFFFAOYSA-N
- HMS2616B07
- BDBM50240909
- 2-phenethylbenzimidazole
- CCG-24743
- AKOS000275127
- STK003937
- CS-0249645
- EN300-44225
- MLS000708886
- MFCD00717221
- CHEMBL171596
- 5805-30-1
- AB00097599-01
- BBL025838
- DTXSID40302979
- VS-08112
- G28888
- Cambridge id 5805726
- SCHEMBL784574
- Z55692915
- HMS1398B13
-
- MDL: MFCD00717221
- インチ: InChI=1S/C15H14N2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17)
- InChIKey: BMLOBNVUJHKONU-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3N2
計算された属性
- せいみつぶんしりょう: 222.11582
- どういたいしつりょう: 222.116
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.178
- ふってん: 454.8°C at 760 mmHg
- フラッシュポイント: 247.8°C
- 屈折率: 1.672
- PSA: 28.68
2-(2-phenylethyl)-1H-benzimidazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 危険レベル:IRRITANT
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
2-(2-phenylethyl)-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-44225-5g |
2-(2-phenylethyl)-1H-1,3-benzodiazole |
5805-30-1 | 95% | 5g |
$797.0 | 2023-08-31 | |
eNovation Chemicals LLC | D379976-10g |
1-2-benzimidazole-2-phenylethane |
5805-30-1 | 97% | 10g |
$620 | 2024-05-24 | |
TRC | B522090-50mg |
2-(2-phenylethyl)-1H-benzimidazole |
5805-30-1 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-44225-1.0g |
2-(2-phenylethyl)-1H-1,3-benzodiazole |
5805-30-1 | 95% | 1.0g |
$319.0 | 2023-02-10 | |
Enamine | EN300-44225-5.0g |
2-(2-phenylethyl)-1H-1,3-benzodiazole |
5805-30-1 | 95% | 5.0g |
$797.0 | 2023-02-10 | |
Enamine | EN300-44225-0.05g |
2-(2-phenylethyl)-1H-1,3-benzodiazole |
5805-30-1 | 95% | 0.05g |
$75.0 | 2023-08-31 | |
abcr | AB410560-1g |
2-(2-Phenylethyl)-1H-benzimidazole; . |
5805-30-1 | 1g |
€317.00 | 2025-03-19 | ||
A2B Chem LLC | AG65659-500mg |
2-(2-Phenylethyl)-1h-benzimidazole |
5805-30-1 | 95% | 500mg |
$298.00 | 2024-04-19 | |
eNovation Chemicals LLC | D379976-5g |
1-2-benzimidazole-2-phenylethane |
5805-30-1 | 97% | 5g |
$2400 | 2025-02-18 | |
eNovation Chemicals LLC | D379976-5g |
1-2-benzimidazole-2-phenylethane |
5805-30-1 | 97% | 5g |
$2400 | 2025-03-01 |
2-(2-phenylethyl)-1H-benzimidazole 関連文献
-
Jing Zhang,Bin Guo,David James Young,Hong-Xi Li Dalton Trans. 2020 49 15527
-
Suman Kusuma,Dipak B. Bawiskar,Chob Singh,Pratheep Panneerselvam,Pradipta Sinha,Akshaya K. Samal,Arvind H. Jadhav RSC Adv. 2023 13 32110
-
Cristina Cimarelli,Matteo Di Nicola,Simone Diomedi,Riccardo Giovannini,Dieter Hamprecht,Roberta Properzi,Federico Sorana,Enrico Marcantoni Org. Biomol. Chem. 2015 13 11687
2-(2-phenylethyl)-1H-benzimidazoleに関する追加情報
Comprehensive Overview of 2-(2-Phenylethyl)-1H-Benzimidazole (CAS No. 5805-30-1): Properties, Applications, and Industry Insights
2-(2-Phenylethyl)-1H-benzimidazole (CAS No. 5805-30-1) is a specialized organic compound belonging to the benzimidazole family, which has garnered significant attention in pharmaceutical, agrochemical, and materials science research. This heterocyclic compound features a phenylethyl substituent attached to the benzimidazole core, contributing to its unique physicochemical properties and versatility in applications. With a molecular formula of C15H14N2, it exhibits a molecular weight of 222.29 g/mol, making it a valuable intermediate in synthetic chemistry.
The growing interest in benzimidazole derivatives stems from their broad-spectrum biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers frequently search for "benzimidazole-based drug discovery" or "phenylethyl-substituted heterocycles" to explore novel therapeutic agents. 2-(2-Phenylethyl)-1H-benzimidazole is particularly notable for its potential role in modulating enzyme pathways, a topic trending in precision medicine discussions. Its structural similarity to purine bases also makes it relevant in nucleic acid interactions, aligning with current interests in gene-targeted therapies.
In material science, this compound is investigated for its photostability and fluorescence properties, addressing the demand for advanced organic electronic materials. Searches like "benzimidazole in OLEDs" or "small-molecule semiconductors" highlight its industrial relevance. The compound’s thermal stability (decomposition temperature >250°C) further supports its use in high-performance coatings, a niche explored under keywords such as "heat-resistant polymers."
Synthetic routes to 2-(2-Phenylethyl)-1H-benzimidazole often involve condensation reactions between o-phenylenediamine and phenylethyl carboxylic acid derivatives, a process optimized for scalability. Analytical techniques like HPLC, NMR, and mass spectrometry ensure purity, critical for applications requiring high-grade intermediates. Recent patents emphasize its utility in "catalytic asymmetric synthesis," reflecting industry shifts toward green chemistry practices.
From a commercial perspective, suppliers and researchers prioritize "CAS 5805-30-1 sourcing" and "custom synthesis services," underscoring the compound’s niche market demand. Regulatory compliance, particularly REACH and FDA guidelines for pharmaceutical use, remains a key discussion point. Environmental considerations, such as biodegradability and eco-friendly synthesis, align with global sustainability goals, frequently searched as "green heterocyclic chemistry."
Future research directions for 2-(2-Phenylethyl)-1H-benzimidazole may explore its structure-activity relationships (SAR) in drug design or its integration into hybrid nanomaterials. As the scientific community increasingly focuses on "multi-target therapeutics" and "smart materials," this compound’s adaptability positions it as a promising candidate for interdisciplinary innovation.
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